![molecular formula C14H17BrN2O B4440870 1-[4-(4-bromophenoxy)-2-butyn-1-yl]piperazine](/img/structure/B4440870.png)
1-[4-(4-bromophenoxy)-2-butyn-1-yl]piperazine
Overview
Description
1-[4-(4-bromophenoxy)-2-butyn-1-yl]piperazine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-[4-(4-bromophenoxy)-2-butyn-1-yl]piperazine is not fully understood. However, it is thought to exert its effects by inhibiting the activity of various enzymes and receptors in the body. For example, it has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. It has also been shown to bind to dopamine receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
1-[4-(4-bromophenoxy)-2-butyn-1-yl]piperazine has been shown to have a number of biochemical and physiological effects. For example, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[4-(4-bromophenoxy)-2-butyn-1-yl]piperazine in lab experiments is its potential as a therapeutic agent. Its ability to inhibit the growth of cancer cells and its potential as an antipsychotic agent make it an attractive target for further research. However, one limitation of using this compound in lab experiments is its low yield in the synthesis process, which can make it difficult to obtain sufficient quantities for experimentation.
Future Directions
There are several future directions for research on 1-[4-(4-bromophenoxy)-2-butyn-1-yl]piperazine. One direction is to investigate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its mechanism of action in more detail, in order to better understand how it exerts its effects. Additionally, further research could be conducted to optimize the synthesis process of this compound, in order to increase its yield and make it more accessible for experimentation.
Scientific Research Applications
1-[4-(4-bromophenoxy)-2-butyn-1-yl]piperazine has been investigated for its potential applications in the treatment of various diseases. It has been shown to have anticancer activity, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been investigated for its potential as an antipsychotic agent, with studies suggesting that it may have efficacy in the treatment of schizophrenia.
properties
IUPAC Name |
1-[4-(4-bromophenoxy)but-2-ynyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O/c15-13-3-5-14(6-4-13)18-12-2-1-9-17-10-7-16-8-11-17/h3-6,16H,7-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKRCSUKLKERNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC#CCOC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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